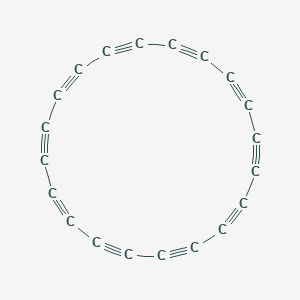
Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne is a polyacetylene compound characterized by its unique structure consisting of alternating triple bonds within a cyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne typically involves the cyclization of linear polyynes. One common method is the Glaser coupling reaction, where terminal alkynes are coupled in the presence of a copper(I) catalyst and an oxidant such as oxygen. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr)
Oxidant: Molecular oxygen (O₂)
Industrial Production Methods
Industrial production of this compound may involve large-scale Glaser coupling reactions with optimized conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are often employed.
化学反应分析
Types of Reactions
Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diketones or diols.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) to convert triple bonds to single bonds, yielding cycloicosane.
Substitution: Halogenation with bromine (Br₂) or chlorine (Cl₂) to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO)
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure
Substitution: Br₂ or Cl₂ in an inert solvent like carbon tetrachloride (CCl₄)
Major Products
Oxidation: Diketones, diols
Reduction: Cycloicosane
Substitution: Halogenated this compound
科学研究应用
Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the properties of polyacetylenes and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne involves its interaction with molecular targets through its multiple triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The compound’s ability to form stable complexes with metals and other molecules also plays a crucial role in its mechanism of action.
相似化合物的比较
Similar Compounds
Cyclooctadeca-1,3,5,7,9,11,13,15,17-nonyne: Another polyacetylene with a similar cyclic structure but fewer triple bonds.
Cyclododeca-1,3,5,7,9,11-hexyne: A smaller cyclic polyacetylene with six triple bonds.
Uniqueness
Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne is unique due to its larger ring size and higher number of triple bonds, which confer distinct electronic properties and reactivity. This makes it particularly valuable for applications in materials science and organic electronics.
属性
CAS 编号 |
141219-85-4 |
|---|---|
分子式 |
C20 |
分子量 |
240.2 g/mol |
IUPAC 名称 |
cycloicosadecayne |
InChI |
InChI=1S/C20/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1 |
InChI 键 |
INQGZUCFGGMWFS-UHFFFAOYSA-N |
规范 SMILES |
C1#CC#CC#CC#CC#CC#CC#CC#CC#CC#C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14267054.png)
![(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one](/img/structure/B14267061.png)
![Ethyl 4-[2-(heptyloxy)ethoxy]benzoate](/img/structure/B14267080.png)
![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)

![1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene](/img/structure/B14267111.png)
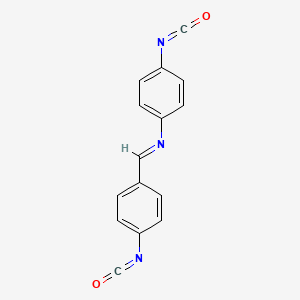
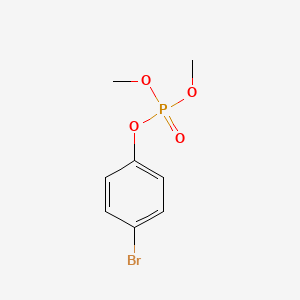
![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)
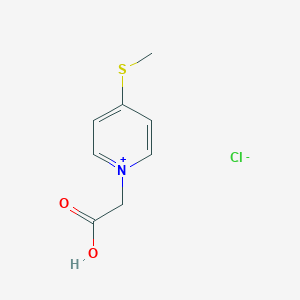
![(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B14267154.png)
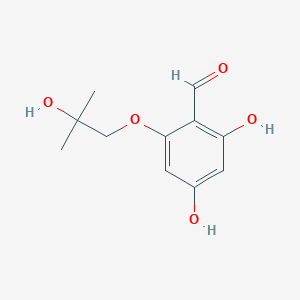
![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)
